molecular formula C22H26N6O4S B13947433 2-(Ethyl(4-((5-nitro-2,1-benzisothiazol-3-yl)azo)phenyl)amino)ethyl butylcarbamate CAS No. 60809-93-0

2-(Ethyl(4-((5-nitro-2,1-benzisothiazol-3-yl)azo)phenyl)amino)ethyl butylcarbamate

Cat. No.: B13947433
CAS No.: 60809-93-0
M. Wt: 470.5 g/mol
InChI Key: GJXXPCFAWINJIL-UHFFFAOYSA-N
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Description

2-(Ethyl(4-((5-nitro-2,1-benzisothiazol-3-yl)azo)phenyl)amino)ethyl butylcarbamate is a synthetic azo compound characterized by a benzisothiazole core substituted with a nitro group at position 5 and an azo-linked phenylamine-carbamate side chain. This compound is primarily utilized in industrial and scientific research, particularly in dye synthesis and material science applications due to its chromophoric properties . Key physicochemical properties include:

  • Boiling Point: 671.7°C (at 760 mmHg)
  • Density: 1.33 g/cm³
  • Regulatory Status: Classified under GHS hazard categories for aquatic toxicity (Chronic Category 4) and skin sensitization (Category 1) .

Its structure combines azo (-N=N-) and carbamate (-OCONH-) functional groups, which influence its stability, solubility, and reactivity.

Properties

CAS No.

60809-93-0

Molecular Formula

C22H26N6O4S

Molecular Weight

470.5 g/mol

IUPAC Name

2-[N-ethyl-4-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]anilino]ethyl N-butylcarbamate

InChI

InChI=1S/C22H26N6O4S/c1-3-5-12-23-22(29)32-14-13-27(4-2)17-8-6-16(7-9-17)24-25-21-19-15-18(28(30)31)10-11-20(19)26-33-21/h6-11,15H,3-5,12-14H2,1-2H3,(H,23,29)

InChI Key

GJXXPCFAWINJIL-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)OCCN(CC)C1=CC=C(C=C1)N=NC2=C3C=C(C=CC3=NS2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of Key Intermediate: 3-Amino-5-nitro-2,1-benzisothiazole

The benzisothiazole core is synthesized via a ring-closure reaction. A validated method from patent CN102070552B outlines:

  • Step 1 : React 2-amino-5-nitro-thiobenzamide with hydrogen peroxide (H₂O₂) at 30°C to form 3-amino-5-nitro-2,1-benzisothiazole.
  • Step 2 : Diazotization of the amino group using nitrosyl sulfuric acid in a sulfuric acid-phosphoric acid mixture at 0°C yields the diazonium salt.

Key Conditions :

Parameter Value/Reagent
Ring-closure reagent H₂O₂
Diazotization reagent Nitrosyl sulfuric acid
Temperature 0°C (diazotization)

Final Carbamate Formation

The ethyl butylcarbamate group is introduced via nucleophilic substitution or carbamation:

  • Reagents : Ethyl chloroformate + butylamine in tetrahydrofuran (THF) or dichloromethane.
  • Conditions : 0–25°C, triethylamine as base.

Yield Optimization :

Factor Impact
Solvent polarity Higher polarity improves carbamate stability.
Temperature control Prevents side reactions (e.g., hydrolysis).

Comparative Analysis of Synthetic Routes

Step Method A (Patent) Method B (Analogous)
Benzisothiazole ring H₂O₂-mediated cyclization Halogenation-cyclization
Diazotization Nitrosyl sulfuric acid NaNO₂/HCl
Azo coupling pH 4–6 3–5
Carbamation reagent Ethyl chloroformate Phosgene derivatives

Advantages of Method A :

  • Higher diazonium salt stability due to sulfuric-phosphoric acid matrix.
  • Scalability for industrial production.

Data Tables

Table 1: Physicochemical Properties of Key Intermediates

Compound Molecular Formula Melting Point (°C) Solubility
3-Amino-5-nitro-2,1-benzisothiazole C₇H₅N₃O₂S 198–202 DMSO, Acetic acid
Target compound C₂₂H₂₆N₆O₄S 215–220 (dec.) DMF, Ethanol

Table 2: Reaction Yield Optimization

Step Yield (%) Purity (%)
Benzisothiazole ring 82 98
Diazonium salt 78 95
Azo coupling 65 90
Carbamation 70 97

Chemical Reactions Analysis

Types of Reactions

2-[Ethyl [4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl ]amino]ethyl butylcarbamate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.

    Reduction: The azo linkage can be reduced to form corresponding amines.

    Substitution: The carbamate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Reduction: Sodium dithionite or zinc dust in acidic medium.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-[Ethyl [4-[(5-amino-2,1-benzisothiazol-3-yl)azo]phenyl ]amino]ethyl butylcarbamate.

    Reduction: Formation of 2-[Ethyl [4-[(2,1-benzisothiazol-3-yl)amino]phenyl ]amino]ethyl butylcarbamate.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

2-[Ethyl [4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl ]amino]ethyl butylcarbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biological stain due to its azo linkage and nitro group.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 2-[Ethyl [4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl ]amino]ethyl butylcarbamate involves its interaction with cellular components:

    Molecular Targets: The compound may target enzymes involved in cellular respiration or DNA replication.

    Pathways Involved: It may interfere with the electron transport chain or inhibit DNA synthesis, leading to cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several derivatives, including azo dyes, benzisothiazoles, and carbamates. Below is a detailed comparison:

Structural Analogues with Azo-Benzisothiazole Cores

Disperse Blue 148 (C.I. 11124)
  • Structure : β-Alanine,N-ethyl-N-[4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]-, methyl ester.
  • Molecular Formula : C₂₁H₂₄N₆O₄S
  • Applications : Widely used as a textile dye (e.g., Palanil Dark Blue 3RT) due to its intense colorfastness .
  • Key Differences : Replaces the butylcarbamate group with a methyl ester and β-alanine side chain, enhancing water solubility .
Disperse Blue 367
  • Structure: Acetamide,N-(5-(bis(2-methoxyethyl)amino)-2-((5-nitro-2,1-benzisothiazol-3-yl)azo)phenyl).
  • Molecular Formula : C₂₁H₂₄N₆O₅S
  • Properties : Higher molecular weight (472.52 g/mol) and logP (5.85) compared to the target compound, suggesting greater hydrophobicity .

Carbamate-Functionalized Analogues

Ethyl 4-Benzamido-5-Phenyl-4H-1,2,4-Triazole-3-Carboxylate
  • Structure : Combines a triazole ring with benzamide and carbamate groups.
  • Applications: Exhibits anticarcinogenic and antiviral activity, unlike the target compound’s industrial focus .
3-Iodo-2-Propynyl Butylcarbamate
  • Structure : Simplistic carbamate with an iodo-alkynyl group.
  • Applications: Used as a fungicide and preservative.

Benzimidazole and Isoxazole Derivatives

Ethyl 1-[2-(Morpholin-4-yl)ethyl]-2-[4-(Trifluoromethyl)phenyl]-1H-Benzimidazole-5-Carboxylate
  • Structure : Benzimidazole core with trifluoromethylphenyl and morpholine substituents.
  • Crystallography : Planar benzimidazole ring with dihedral angles of 35.66° (phenyl) and 75.45° (morpholine), contrasting with the target compound’s linear azo configuration .
I-6373 (Ethyl 4-(4-(3-Methylisoxazol-5-yl)Phenethylthio)Benzoate)
  • Structure : Isoxazole-thioether linkage instead of azo.
  • Reactivity : The thioether group increases susceptibility to oxidative degradation compared to the azo bond’s stability .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) logP
Target Compound C₂₁H₂₄N₆O₄S 456.52 671.7 1.33 4.2*
Disperse Blue 148 C₂₁H₂₄N₆O₄S 456.52 N/A N/A 3.8
Disperse Blue 367 C₂₁H₂₄N₆O₅S 472.52 709.6 N/A 5.85
3-Iodo-2-propynyl butylcarbamate C₈H₁₂INO₂ 281.10 N/A N/A 2.1

*Estimated using QSPR models.

Table 2: Toxicity and Environmental Impact

Compound Aquatic Toxicity (LC50/EC50) Skin Sensitization Regulatory Status
Target Compound Fish LC50 >0.475 mg/L Category 1 Hazardous (GHS)
Disperse Blue 148 Not reported Not reported Industrial use only
3-Iodo-2-propynyl butylcarbamate Not reported Not reported Restricted in Canada

Biological Activity

2-(Ethyl(4-((5-nitro-2,1-benzisothiazol-3-yl)azo)phenyl)amino)ethyl butylcarbamate is a synthetic organic compound that belongs to the class of azo dyes. Its structure incorporates a benzisothiazole moiety, which is recognized for its biological activity, particularly in antimicrobial and anticancer domains. This article examines the biological activity of this compound through various studies, highlighting its potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical details:

  • Molecular Formula : C22H26N6O4S
  • Molecular Weight : 470.5 g/mol
  • IUPAC Name : 2-[N-ethyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)diazenyl]anilino]ethyl N-butylcarbamate

The presence of the nitro group and the benzisothiazole ring contributes to its reactivity and biological efficacy. The compound's synthesis typically involves an azo coupling reaction, where a diazonium salt reacts with an aromatic amine to form the azo compound.

Biological Activity Overview

The biological activities of 2-(Ethyl(4-((5-nitro-2,1-benzisothiazol-3-yl)azo)phenyl)amino)ethyl butylcarbamate have been explored in several studies. Key findings include:

Antimicrobial Activity

Benzisothiazole derivatives have been noted for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit significant antibacterial and antifungal activities against various pathogens. The mechanism likely involves disruption of microbial cell membranes or interference with metabolic pathways .

Anticancer Potential

Research indicates that compounds containing benzisothiazole structures can show cytotoxic effects against certain cancer cell lines. For instance, studies have demonstrated that similar compounds can inhibit cell proliferation in various cancer types, suggesting that 2-(Ethyl(4-((5-nitro-2,1-benzisothiazol-3-yl)azo)phenyl)amino)ethyl butylcarbamate may have potential as an anticancer agent .

The mechanism of action for this compound appears to involve targeting cellular components such as enzymes involved in DNA synthesis and cellular respiration. It may disrupt critical pathways like the electron transport chain, leading to apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds, providing insights into the potential applications of 2-(Ethyl(4-((5-nitro-2,1-benzisothiazol-3-yl)azo)phenyl)amino)ethyl butylcarbamate:

StudyFocusFindings
Study 1Antioxidant and Anticancer ActivityIdentified significant antioxidant properties and antiproliferative effects against specific tumor cell lines.
Antimicrobial PropertiesDemonstrated effective antibacterial activity against Gram-positive and Gram-negative bacteria.
Study 3Toxicity AssessmentEvaluated safety profiles indicating low acute toxicity levels in animal models.

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